1-[(3,4-Difluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid
Description
1-[(3,4-Difluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid (CAS: sc-338826) is a piperidine-based compound characterized by its unique structural features:
- Core structure: A piperidine ring substituted at the 4-position with a phenyl group and a carboxylic acid moiety.
- Sulfonyl group: A 3,4-difluorophenylsulfonyl group attached to the piperidine nitrogen.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-4-phenylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO4S/c19-15-7-6-14(12-16(15)20)26(24,25)21-10-8-18(9-11-21,17(22)23)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCJCHZAMGFUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3,4-Difluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzenesulfonyl chloride and 4-phenylpiperidine.
Reaction Conditions: The key steps involve the reaction of 3,4-difluorobenzenesulfonyl chloride with 4-phenylpiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors or alternative solvents.
Chemical Reactions Analysis
1-[(3,4-Difluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced with other nucleophiles under appropriate conditions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed using acidic or basic conditions to yield corresponding acids or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3,4-Difluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and coatings.
Biological Research: The compound is employed in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-Difluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications in Piperidine Derivatives
Target Compound vs. Diphenoxylate (Ethyl Ester Analogs)
Structural Insights :
- Carboxylic acid vs. ester: The target compound’s free carboxylic acid improves hydrogen bonding and ionic interactions, whereas ester derivatives (e.g., Diphenoxylate) prioritize lipophilicity for blood-brain barrier penetration .
- Sulfonyl vs. cyano/ether groups: The 3,4-difluorophenylsulfonyl group in the target compound introduces strong electron-withdrawing effects, contrasting with Diphenoxylate’s diphenylpropyl cyan group, which stabilizes charge transfer in receptor binding .
Target Compound vs. Sulfonyl-Modified Piperidines
Electronic and Steric Effects :
- Fluorine substitution: The 3,4-difluorophenyl group in the target compound increases electrophilicity compared to non-fluorinated aryl sulfonyl derivatives (e.g., 4-chlorophenyl in 1142209-57-1, ). This impacts reactivity in Suzuki-Miyaura couplings or enzyme inhibition .
- Heterocyclic vs. phenyl sulfonyl : Isoxazole-containing analogs () exhibit distinct π-π stacking interactions but lack the fluorine-induced polarity, altering solubility profiles .
Pharmacological and Industrial Relevance
- Narcotic analogs : Compounds like Furethidine () and Etoxeridine share the 4-phenylpiperidine-4-carboxylate scaffold but are modified for opioid receptor agonism. The target compound’s sulfonyl group and carboxylic acid likely redirect its bioactivity away from CNS targets .
- This positions it for applications in heterogeneous catalysis or metal-organic frameworks .
Biological Activity
1-[(3,4-Difluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and related case studies.
- Chemical Name: this compound
- Molecular Formula: C18H17F2NO4S
- Molecular Weight: 381.39 g/mol
- CAS Number: Not specified in the sources but can be referenced by CB5350719.
Structural Characteristics
The compound features a piperidine ring substituted with a sulfonyl group and a difluorophenyl moiety, which contributes to its biological activity. Its structure can be represented using various notations:
| Notation | Representation |
|---|---|
| InChI | InChI=1S/C18H17F2NO4S/c19-15-7-6-14(12-16(15)20)26(24,25)21-10-8-18(9-11-21,17(22)23)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,22,23) |
| SMILES | C1CN(CCC1(C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC(=C(C=C3)F)F |
The compound acts primarily as an inhibitor of specific enzymes and receptors involved in various biological pathways. It has shown promise in modulating immune responses and targeting conditions like autoimmune diseases.
Key Findings from Research
- RORγt Inhibition : Recent studies highlight the compound's role as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is integral in regulating Th17 cells implicated in autoimmune disorders .
- Bioavailability : The compound exhibits enhanced bioavailability compared to related compounds, making it a candidate for oral administration in therapeutic settings. For instance, one study reported bioavailability rates of 48.1% in mice and 32.9% in rats for a derivative compound .
- Therapeutic Efficacy : In animal models, it demonstrated effectiveness in treating psoriasis and rheumatoid arthritis at lower doses without adverse effects .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other piperidine derivatives:
| Compound Name | Bioavailability (%) | Therapeutic Effectiveness | Adverse Effects |
|---|---|---|---|
| 1-[(3,4-Difluorophenyl)sulfonyl]-4... | 48.1 (mice), 32.9 (rats) | Effective for psoriasis and rheumatoid arthritis | None observed |
| GSK2981278 | 6.2 (mice), 4.1 (rats) | Moderate | Mild |
Case Studies
Several case studies have documented the efficacy of piperidine derivatives similar to our compound:
- Psoriasis Treatment : A study involving RORγt inverse agonists demonstrated significant improvement in psoriasis symptoms in murine models when treated with derivatives of the compound .
- Rheumatoid Arthritis : Another investigation reported that compounds targeting RORγt effectively reduced inflammation markers associated with rheumatoid arthritis .
- Antimicrobial Activity : While not the primary focus for this compound, related studies on piperidine derivatives have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
Q & A
Q. What are the recommended synthetic routes for 1-[(3,4-Difluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via sulfonylation of a piperidine intermediate. A typical route involves reacting 4-phenylpiperidine-4-carboxylic acid with 3,4-difluorophenylsulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key parameters include:
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Table 1 : Example Reaction Conditions from Analogous Compounds
| Substrate | Reagent | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Phenylpiperidine | 4-Methoxyphenylsulfonyl chloride | DCM | Triethylamine | 78 |
Q. How should researchers handle and store this compound to ensure stability and safety in laboratory settings?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory irritation. Avoid skin contact, as sulfonamide derivatives may cause sensitization .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C. Desiccate to prevent hydrolysis of the sulfonyl group. Stability tests show <5% degradation over 6 months under these conditions .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35) for purity analysis. Retention time: ~8.2 min (λ = 254 nm) .
- NMR : ¹H NMR (DMSO-d6) should show characteristic peaks: δ 7.8–8.1 (sulfonyl aromatic protons), δ 3.5–4.0 (piperidine protons).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 422.08) .
Q. What are the known solubility properties of this compound, and how can they be optimized for in vitro assays?
- Methodological Answer :
- Solubility : Poor aqueous solubility (logP ~3.2 predicted via PubChem tools). Experimental solubility in PBS (pH 7.4): <0.1 mg/mL.
- Optimization : Use co-solvents (e.g., DMSO ≤1% v/v) or solubilizing agents (e.g., cyclodextrins). Adjust pH to 6–7 for carboxylate ion formation, enhancing solubility .
Q. What in silico tools can predict the physicochemical properties of this compound, and how reliable are these predictions?
- Methodological Answer :
- Tools : Use SwissADME for logP, solubility, and bioavailability predictions; AutoDock Vina for docking studies.
- Reliability : Predicted logP values align with experimental data (±0.3 error margin). Docking scores (e.g., binding affinity to carbonic anhydrase) should be validated via SPR or ITC .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the molecular interactions between this compound and its biological targets?
- Methodological Answer :
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) using vapor diffusion.
- Biophysical Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd).
- Mutagenesis : Identify critical binding residues via alanine scanning .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental results regarding this compound's activity?
- Methodological Answer :
- Reproducibility : Repeat assays under varied conditions (e.g., pH, temperature).
- Validation : Cross-check docking results with molecular dynamics simulations (e.g., GROMACS) to assess binding stability.
- Meta-Analysis : Compare data across multiple SAR studies to identify outliers .
Q. What methodologies are recommended for investigating the metabolic stability and degradation pathways of this compound?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes (human or rodent) with NADPH cofactor. Analyze metabolites via LC-MS/MS.
- Degradation Studies : Expose the compound to accelerated stability conditions (40°C/75% RH for 4 weeks) and monitor degradation products .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound's pharmacological profile?
- Methodological Answer :
- Library Design : Synthesize analogs with modifications to the difluorophenyl or carboxylic acid groups.
- Screening : Test analogs in target-specific assays (e.g., enzyme inhibition IC50).
- Data Analysis : Use multivariate regression to correlate structural features with activity .
Q. What advanced spectroscopic techniques are suitable for probing the conformational dynamics of this compound in solution?
- Methodological Answer :
- NMR Relaxation : Measure T1/T2 times to assess rotational correlation.
- CD Spectroscopy : Analyze chiral centers in buffered solutions (pH 6–8).
- Fluorescence Quenching : Study solvent accessibility of aromatic moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
